4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride, also known by its IUPAC name 2-{2-[4-(2-methoxyethyl)phenoxy]ethyl}piperidine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 299.83 g/mol. This compound is primarily utilized in research settings due to its potential pharmaceutical applications, particularly in the field of medicinal chemistry.
The compound is classified as a piperidine derivative, which is a category of organic compounds that contain a six-membered ring featuring five carbon atoms and one nitrogen atom. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in aqueous solutions. The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information regarding its properties and potential applications .
The synthesis of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride typically involves several steps:
The molecular structure of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride can be represented using various chemical notations:
InChI=1S/C16H25NO2.ClH/c1-18-12-9-14-5-7-16(8-6-14)19-13-10-15-4-2-3-11-17-15;/h5-8,15,17H,2-4,9-13H2,1H3;1H
COCCC1=CC=C(C=C1)OCCC2CCCCN2.Cl
These notations highlight the presence of functional groups such as methoxy and phenoxy, which are critical for its biological activity .
The compound can participate in various chemical reactions typical for piperidine derivatives:
While specific data on the mechanism of action for 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride may not be extensively documented, compounds in this class often exhibit pharmacological effects through interactions with neurotransmitter receptors or modulation of signaling pathways. For instance, piperidine derivatives are known to influence dopamine and serotonin pathways, which could imply potential uses in treating neurological disorders .
The physical properties of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride include:
Chemical properties include:
4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: